molecular formula C23H25N5O4 B601985 4-Hydroxy Estrone 1-N7-Guanine CAS No. 178971-92-1

4-Hydroxy Estrone 1-N7-Guanine

Cat. No.: B601985
CAS No.: 178971-92-1
M. Wt: 435.49
InChI Key:
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Description

4-Hydroxy Estrone 1-N7-Guanine is a chemical compound with the molecular formula C23H25N5O4 . It is a metabolite of estrone, an endogenous estrogen . It is used in pharmaceutical toxicology and is available as a certified reference material for highly accurate and reliable data analysis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C23H25N5O4 . This indicates that it contains 23 carbon atoms, 25 hydrogen atoms, 5 nitrogen atoms, and 4 oxygen atoms.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 435.48 .

Scientific Research Applications

  • Formation of DNA Adducts : Oxidation of 4-hydroxycatechol estrogens (CE) like estrone (E1) and estradiol (E2) to catechol estrogen 3,4-quinones (CE-3,4-Q) results in electrophilic intermediates that bind covalently to DNA to form depurinating adducts, such as 4-OHE1-1-N7Gua and 4-OHE2-1-N7Gua. These adducts were investigated using low-temperature spectroscopy and molecular modeling, revealing unique conformations and significant pi-pi interactions (Jankowiak et al., 1998).

  • Role in Carcinogenesis : Studies suggest that oxidative metabolism of estrogens like E1 and E2 contributes to DNA damage and the formation of mutagenic depurinating adducts with adenine and guanine. This process is linked with the development of cancers like breast cancer, emphasizing the significance of estrogen/estrone metabolism in cancer risk and prevention (Yager, 2015).

  • Detection in Biological Systems : The synthesized adducts, like 4-OHE2-N7-guanine, have been detectable in human urine, highlighting their potential as biomarkers for assessing the risk of hormonally modified cancers (Bransfield et al., 2008).

  • Chemical Reactivity and Carcinogenicity : Research indicates that the carcinogenicity of substances like estrone and estradiol may not solely depend on the formation of DNA adducts. Other factors, such as specific interactions with DNA, enzymatic or nonenzymatic oxidation, and binding to nuclear receptors, could also play roles in their carcinogenic activities (Huetz et al., 2004).

  • Estrogen-Nucleic Acid Adducts Synthesis : Several estrogen-nucleic acid adducts have been synthesized and identified, providing valuable insight into the potential DNA damage caused by estrogen quinones (Akanni et al., 1997).

Mechanism of Action

Target of Action

The primary target of 4-Hydroxy Estrone 1-N7-Guanine is neuronal cells . It is an endogenous estrogen metabolite that has been found to have a strong neuroprotective effect against oxidative neurotoxicity .

Mode of Action

This compound interacts with its targets by increasing the cytoplasmic translocation of p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor . This process is mediated by SIRT1, a protein that deacetylates p53 .

Biochemical Pathways

The main metabolic pathway involved in the action of this compound is estrogen 4-hydroxylation, which occurs in the central nervous system . This pathway is crucial for the compound’s neuroprotective effects.

Pharmacokinetics

It is known that the compound has a molecular weight of 43548 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of this compound is a strong protective effect against oxidative neuronal damage . This effect is stronger than that of 17β-estradiol, another endogenous estrogen . The compound also protects against kainic acid-induced hippocampal oxidative damage in rats .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of high concentrations of glutamate, an excitatory neurotransmitter, can induce cellular oxidative stress . This oxidative stress can enhance the neuroprotective effects of this compound . .

Properties

IUPAC Name

2-amino-7-[(8R,9S,13S,14S)-3,4-dihydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-1-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4/c1-23-7-6-11-10(13(23)4-5-16(23)30)2-3-12-17(11)14(8-15(29)19(12)31)28-9-25-20-18(28)21(32)27-22(24)26-20/h8-11,13,29,31H,2-7H2,1H3,(H3,24,26,27,32)/t10-,11+,13+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPGOOJJEWNDMR-MQGMTOSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432431
Record name 4-OH-E1-1-N7Gua
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178971-92-1
Record name 4-OH-E1-1-N7Gua
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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